

Biological Activity of 3-(3,4-Dimethylphenyl) Pyrazole Derivatives

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Compound of Interest

Compound Name: 4-bromo-3-(3,4-dimethylphenyl)-1H-pyrazole

CAS No.: 1250379-75-9

Cat. No.: B3225581

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Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The 3-(3,4-dimethylphenyl) pyrazole scaffold represents a privileged structure in medicinal chemistry, exhibiting potent biological activities primarily in oncology and inflammation. This guide focuses on the technical characterization of this specific moiety, distinguishing it from generic pyrazoles by its unique steric and lipophilic interactions within kinase ATP-binding pockets.

Recent lead optimization campaigns have identified derivatives such as Compound C5 (a carbothioamide derivative) and Compound 7d (a thiazole-hybrid), which demonstrate nanomolar inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. These compounds rival the potency of clinical standards like Erlotinib, making them critical candidates for next-generation non-small cell lung cancer (NSCLC) and breast cancer therapeutics.

Chemical Rationale & Structure-Activity Relationship (SAR)

The 3,4-dimethylphenyl substitution is not merely a lipophilic handle; it is a critical determinant of binding affinity.

- **Hydrophobic Packing:** In the context of kinase inhibition (specifically EGFR), the 3,4-dimethylphenyl group occupies the hydrophobic Region II (selectivity pocket) adjacent to the ATP-binding site. The two methyl groups provide optimal van der Waals contacts with residues such as Val726 and Leu844, enhancing binding enthalpy compared to unsubstituted phenyl rings.
- **Electronic Effects:** The electron-donating nature of the methyl groups increases the electron density of the pyrazole core, potentially strengthening hydrogen bond acceptance at the N2 position when interacting with the hinge region (e.g., Met793).

SAR Summary Table

Structural Modification	Effect on Activity	Mechanistic Insight
3,4-Dimethylphenyl (Core)	Optimal	Maximizes hydrophobic fill in the kinase back-pocket.
Unsubstituted Phenyl	Reduced	Loss of van der Waals contact surface area.
4-Chlorophenyl	Moderate	Halogen bonding possible, but steric clash often observed.
N1-Carbothioamide (C5)	High Potency	Thioamide sulfur forms unique interactions; flexible linker allows orientation.
N1-Thiazole (7d)	High Potency	Thiazole ring engages Lys721 via cation- or H-bonding interactions.

Therapeutic Applications: Anticancer & EGFR Inhibition[1][2][3][4]

The primary therapeutic utility of 3-(3,4-dimethylphenyl) pyrazole derivatives lies in their ability to inhibit EGFR signaling, a pathway frequently dysregulated in epithelial cancers.

Key Lead Compounds[5][6]

1. Compound C5: The Carbothioamide Derivative[1]

- Chemical Name: 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide.[1][2][3]
- Target: EGFR Tyrosine Kinase.[1][4]
- Potency:

(EGFR kinase inhibition).[4]
- Cellular Activity:

against MCF-7 breast cancer cells.[1][2]
- Efficacy: Comparable to Erlotinib (

in similar assays).

2. Compound 7d: The Thiazole Hybrid

- Chemical Name: 2-(3-(3,4-dimethylphenyl)-5-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4(5H)-one.[5]
- Target: EGFR and HeLa Cell Migration.[5]
- Potency:

(EGFR);

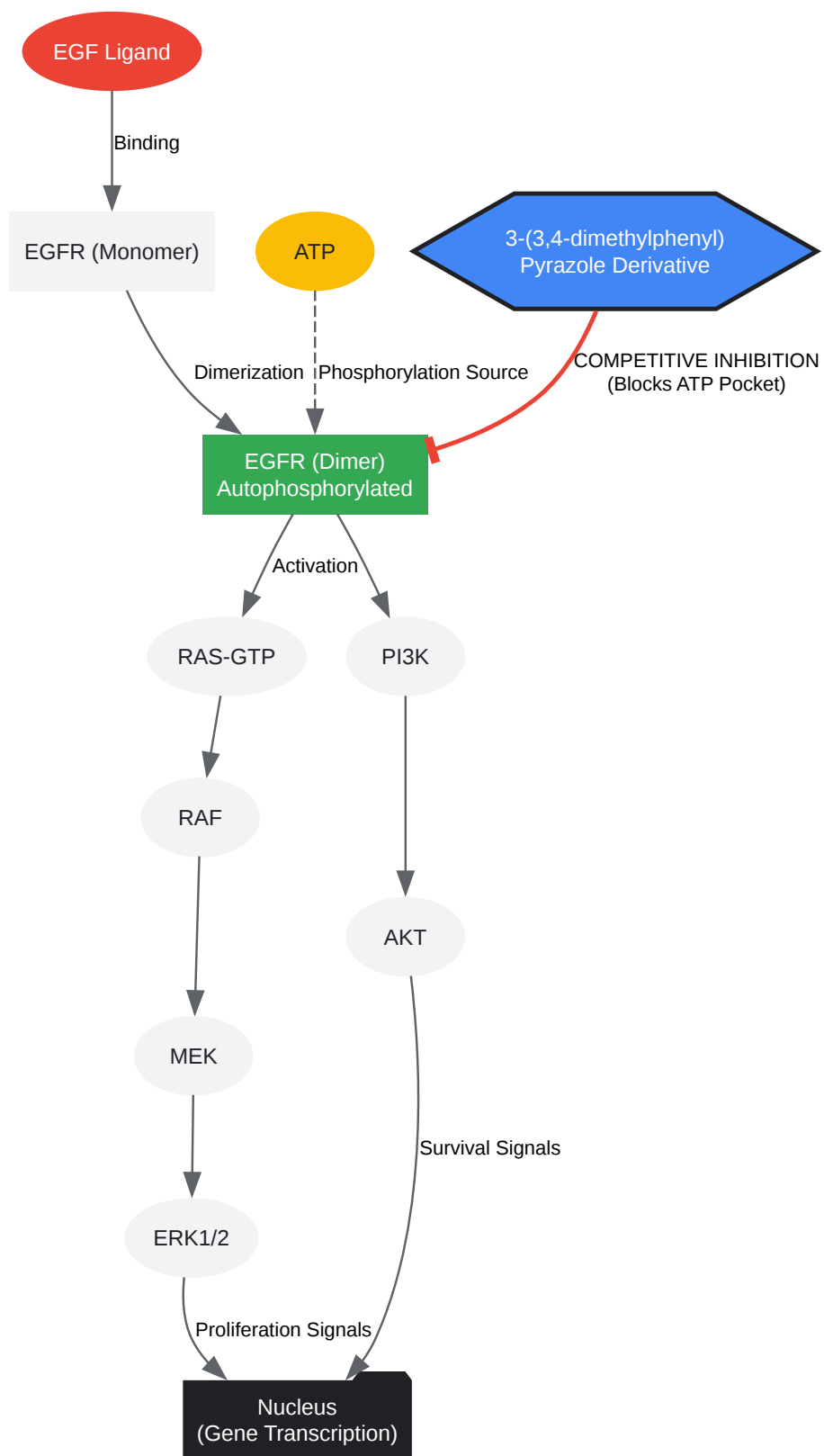
(HeLa proliferation).

- Mechanism: Molecular docking reveals the naphthalene moiety forms

stacking interactions, while the thiazole ring anchors the molecule near the catalytic lysine.

Mechanistic Pathways

The following diagram illustrates the EGFR signaling cascade and the precise intervention point of 3-(3,4-dimethylphenyl) pyrazole derivatives. By competing with ATP, these molecules prevent the autophosphorylation of tyrosine residues, thereby silencing downstream MAPK and PI3K/AKT pathways that drive tumor survival.



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Figure 1: Mechanism of Action. The pyrazole derivative functions as an ATP-competitive inhibitor, blocking downstream RAS/RAF and PI3K/AKT signaling cascades.

Experimental Protocols

To ensure reproducibility, the following protocols utilize standard self-validating checkpoints (TLC monitoring, positive controls).

Protocol A: Synthesis of the 3-(3,4-dimethylphenyl) Scaffold

This workflow utilizes a Claisen-Schmidt condensation followed by heterocyclization.

Step 1: Chalcone Formation

- Reagents: 3,4-dimethylacetophenone (1.0 eq), 4-methoxybenzaldehyde (1.0 eq), NaOH (40% aq), Ethanol.
- Procedure: Dissolve ketone and aldehyde in ethanol. Add NaOH dropwise at 0°C. Stir at RT for 12-24h.
- Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The product (chalcone) usually precipitates as a yellow solid.
- Purification: Filter, wash with cold water/ethanol, and recrystallize from ethanol.

Step 2: Pyrazole Cyclization (Carbothioamide Derivative)

- Reagents: Chalcone (from Step 1), Thiosemicarbazide (1.2 eq), NaOH (catalytic), Ethanol.
- Procedure: Reflux the mixture for 8-12 hours.
- Mechanism: Michael addition of the hydrazine moiety followed by cyclodehydration.
- Validation:

H NMR must show disappearance of chalcone alkene protons (7.5-7.8 ppm) and appearance of pyrazoline protons (dd at

~3.0, 3.8, and 5.9 ppm).

Protocol B: EGFR Kinase Inhibition Assay

Objective: Determine

values for synthesized derivatives.

- System: ELISA-based Tyrosine Kinase Assay (e.g., using recombinant EGFR).
- Preparation: Prepare stock solutions of compounds in DMSO (Ensure final DMSO < 1%).
- Reaction:
 - Incubate Poly(Glu,Tyr) coated plates with EGFR enzyme, ATP (), and varying concentrations of the test compound (0.001 - 10).
 - Incubate at 37°C for 1 hour.
- Detection: Add anti-phosphotyrosine antibody (HRP-conjugated). Develop with TMB substrate.
- Control: Use Erlotinib as a positive control.^[1] Valid assays must yield Erlotinib between 0.02 - 0.08 .

Data Summary

The following table synthesizes quantitative data from key studies [1][2], highlighting the superior profile of the 3,4-dimethylphenyl scaffold compared to reference standards.

Compound ID	R1 Substitution	R2 Substitution	EGFR Kinase ()	MCF-7 ()
C5	Carbothioamide	4-Methoxyphenyl	0.07	0.08
7d	Thiazol-4-one	Naphthalen-2-yl	0.12	0.86 (HeLa)
Ref	Erlotinib	-	0.03 - 0.08	N/A
Ref	Doxorubicin	-	N/A	~0.50

Note: Lower IC50 values indicate higher potency.

Future Outlook

The 3-(3,4-dimethylphenyl) pyrazole scaffold has graduated from a "hit" to a "lead" status.

Future development should focus on:

- ADME Optimization: Assessing metabolic stability of the methyl groups, which may be prone to oxidation by CYP450 enzymes.
- Selectivity Profiling: Screening against a panel of kinases (HER2, VEGFR) to determine off-target risks.
- Hybridization: Combining this scaffold with quinazoline moieties (similar to Gefitinib) to exploit dual-binding modes.

References

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